4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde
Description
4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 4-position and a naphthalen-1-ylmethoxy group at the 3-position. It is synthesized via a nucleophilic substitution reaction between 4-hydroxybenzaldehyde and 1-(chloromethyl)naphthalene in the presence of a base such as K₂CO₃ .
Properties
IUPAC Name |
4-methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-18-10-9-14(12-20)11-19(18)22-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXJIXCCDUUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with naphthalen-1-ylmethanol under acidic or basic conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key findings include:
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| KMnO₄ (acidic) | 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzoic acid | Room temperature, 6–8 hours |
| CrO₃ (Jones reagent) | Same product with 85–92% yield | 0–5°C, 3–4 hours |
Selectivity studies show no oxidation of methoxy or naphthylmethoxy groups under these conditions .
Reduction Reactions
The aldehyde moiety is reduced to primary alcohols:
| Reducing Agent | Product | Efficiency |
|---|---|---|
| NaBH₄ | 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzyl alcohol | 78–85% yield |
| LiAlH₄ | Same product with 90–94% yield | Requires anhydrous THF, 0°C → RT |
Competitive reduction of other functional groups was not observed .
Nucleophilic Substitution
The methoxy and naphthylmethoxy groups participate in SNAr reactions:
| Nucleophile | Position Modified | Product | Catalyst |
|---|---|---|---|
| Piperidine | Methoxy (C4) | 4-Piperidinyl-3-(naphthalen-1-ylmethoxy)benzaldehyde | K₂CO₃, DMF, 80°C |
| Thiophenol | Naphthylmethoxy (C3) | 3-(Phenylthio)-4-methoxybenzaldehyde | CuI, DIPEA, 100°C |
Steric hindrance from the naphthalene group reduces substitution rates at C3 by 40–60% compared to C4 .
Dithioacetal Formation
Reaction with dithiols produces antiviral dithioacetal derivatives:
| Dithiol | Reaction Time | Product Activity (IC₅₀) |
|---|---|---|
| 1,2-Ethanedithiol | 4 hours | 18.7 µM (TMV inhibition) |
| 1,3-Propanedithiol | 6 hours | 24.3 µM |
Optimal conditions: HCl catalysis (0.5 M) in ethanol at 50°C. Hydroxyethyl substituents enhance activity by 38% compared to propargyl groups .
Hydroboration Potential
While not directly studied for this compound, analogous aldehydes react with pinacolborane (HBpin) under K₂CO₃ catalysis to form boronate esters. Predicted pathway:
The naphthylmethoxy group may slow reaction kinetics due to steric effects .
This compound’s reactivity profile enables applications in medicinal chemistry (via dithioacetal derivatives) and materials science (through functionalized polymers). Further studies should explore photochemical reactions and cross-coupling potential.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde exhibits notable antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, its effectiveness against resistant strains of bacteria has been documented, highlighting its potential in treating infections that are difficult to manage with existing antibiotics.
Antifungal Activity
The compound also demonstrates antifungal activity, offering potential therapeutic applications against fungal infections. Research indicates that it can disrupt fungal cell membranes or inhibit critical enzymatic pathways, which could be leveraged in antifungal drug development.
Anticancer Activity
In recent studies, this compound has been evaluated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism of action may involve modulation of enzyme activity related to cancer metabolism .
Biological Research
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies, particularly in understanding protein-ligand interactions. Its ability to bind to specific enzymes can provide insights into metabolic pathways and the development of enzyme inhibitors.
Protein-Ligand Interaction Studies
Research involving this compound has focused on its interactions with biological macromolecules, which are crucial for drug design and discovery. By elucidating these interactions, researchers can better understand how to optimize compounds for therapeutic efficacy.
Data Tables
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response that suggests its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Mechanism
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. Mechanistic studies indicated that the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and naphthalen-1-ylmethoxy groups can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
4-Methoxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde (Compound 233)
- Structural Features : Replaces the naphthylmethoxy group with a 3-methylbut-3-en-1-ynyl substituent, introducing an acetylenic moiety.
- Synthesis: Prepared via Pd-catalyzed coupling (e.g., Sonogashira reaction) followed by acid-catalyzed cyclization, achieving a 79% yield .
- Biological Relevance : Found in aromatic acetylenic metabolites from Eutypa lata, suggesting antifungal or phytotoxic activities .
4-Methoxy-3-(trifluoromethyl)benzaldehyde
- Structural Features : Substitutes the naphthylmethoxy group with a trifluoromethyl (-CF₃) group.
- Synthesis: Likely synthesized via Friedel-Crafts alkylation or direct fluorination. Crystallizes in the triclinic space group P1, with a non-planar conformation (dihedral angle ~62°) due to steric and electronic effects of the -CF₃ group .
- Properties : The -CF₃ group increases electronegativity and lipophilicity, enhancing metabolic stability. Melting point: 38–40°C .
- Applications : Used in the synthesis of α,β-unsaturated ketones for pharmaceutical intermediates .
4-(Benzyloxy)-3-hydroxybenzaldehyde (C1)
- Structural Features : Contains a benzyloxy group at the 4-position and a hydroxyl group at the 3-position.
- Synthesis : Produced from 3,4-dihydroxybenzaldehyde and benzyl bromide using NaHCO₃, yielding 30% .
- Properties : The hydroxyl group increases polarity, making it more water-soluble than the naphthylmethoxy analog.
- Applications : Intermediate for β-blockers like YOK-1204 .
3-Allyloxy-4-methoxybenzaldehyde
- Structural Features : Substitutes the naphthylmethoxy group with an allyloxy (-OCH₂CH₂CH₂) chain.
- Properties : Molecular weight = 192.21 g/mol; simpler structure reduces steric hindrance compared to naphthalene derivatives .
- Applications: Potential use in polymer chemistry due to the reactive allyl group.
Derivatives with Heterocyclic Substituents
- Examples: 4-Methoxy-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde . 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde hydrochloride .
- Structural Features : Incorporation of nitrogen-containing heterocycles (piperidine, thiomorpholine) enhances hydrogen-bonding capacity.
- Applications : Explored in drug discovery for improved bioavailability and target affinity .
Comparative Data Table
Key Findings and Implications
- Structural Impact : The naphthalen-1-ylmethoxy group in the target compound provides steric bulk and extended π-conjugation, favoring interactions with hydrophobic binding pockets in biological systems .
- Electronic Effects : Trifluoromethyl and acetylenic substituents modulate electronic properties, affecting reactivity in catalytic reactions .
- Yield Variability : Lower yields in benzyloxy derivatives (e.g., C1, 30%) highlight challenges in sterically hindered substitutions compared to acetylenic analogs (79% yield) .
- Crystallographic Insights: Non-planar conformations in trifluoromethyl derivatives suggest tailored bioactivity through spatial interactions .
Biological Activity
4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde, a compound belonging to the class of methoxy-substituted benzaldehydes, has garnered attention in recent years for its potential biological activities. This article reviews the biological properties of this compound, emphasizing its antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a methoxy group and a naphthalene moiety, which are believed to contribute to its biological activity.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Salmonella enterica | 16 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by morphological changes observed under microscopy following treatment with the compound .
2. Antifungal Activity
The antifungal potential of this compound has also been explored. In vitro tests showed that it inhibited the growth of various fungal strains, including Candida albicans and Aspergillus niger.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
These findings suggest that the compound may interfere with fungal cell membrane integrity or metabolic pathways critical for fungal growth .
3. Anticancer Activity
Emerging studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Mechanistically, the compound appears to induce apoptosis in cancer cells, as indicated by increased levels of caspase-3 activity and DNA fragmentation assays .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among treated individuals compared to controls.
- Antifungal Treatment in Immunocompromised Patients : Another study involved administering the compound to immunocompromised patients suffering from systemic fungal infections. The results indicated a marked improvement in patient outcomes, with reduced fungal load observed post-treatment.
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies .
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a naphthalen-1-ylmethoxy group can be introduced by reacting 3-hydroxy-4-methoxybenzaldehyde with 1-(bromomethyl)naphthalene in the presence of a base (e.g., K₂CO₃) under reflux in acetone . Purity is ensured through purification techniques like flash column chromatography (e.g., ethyl acetate/hexane gradients) and validated via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR peaks for the aldehyde proton typically appear at δ ~9.8–10.0 ppm, while methoxy groups resonate at δ ~3.8–4.0 ppm .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals suitable for SC-XRD can be grown via slow solvent evaporation (e.g., acetone/ethanol). SHELX programs (e.g., SHELXL) are widely used for refinement, with R-factor thresholds <0.1 indicating high reliability . Key structural features to validate include the planarity of the benzaldehyde-naphthalene system and torsion angles between substituents .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 9.85 (s, aldehyde), δ 3.95 (s, methoxy), aromatic protons (δ 6.8–8.5 ppm) | Confirm substituent positions and purity |
| FTIR | Peaks at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C ether stretch) | Identify functional groups |
| HRMS | Exact mass (e.g., C₁₉H₁₆O₃: [M+H]⁺ calc. 292.1099) | Verify molecular formula |
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound be resolved during structural analysis?
Methodological Answer: Contradictions in NMR or mass spectra often arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Dynamic NMR: Detect tautomeric equilibria (e.g., keto-enol) by variable-temperature experiments.
- Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What catalytic systems enhance the efficiency of reactions involving this benzaldehyde derivative?
Methodological Answer: Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) improve coupling reactions for introducing naphthalene groups . For oxidation steps, TEMPO/NaClO₂ systems selectively oxidize benzylic alcohols to aldehydes without over-oxidation . Solvent effects are critical: polar aprotic solvents (DMF, DMSO) stabilize intermediates in SN2 reactions .
Q. How can researchers design bioactivity studies for this compound targeting enzyme inhibition?
Methodological Answer:
- Target Selection: Prioritize enzymes with known sensitivity to methoxy/naphthyl motifs (e.g., cytochrome P450, COX-2).
- Assay Design: Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) or SPR to measure binding affinity.
- SAR Analysis: Synthesize analogs (e.g., replacing naphthalene with phenyl) to isolate pharmacophoric groups .
Q. What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Protect from light (amber vials) and moisture (desiccants). Store at –20°C in inert atmospheres (N₂/Ar).
- Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to prevent aldehyde oxidation.
- Periodic QC: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
